molecular formula C13H19ClN2O3 B1449795 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride CAS No. 1406180-39-9

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1449795
CAS No.: 1406180-39-9
M. Wt: 286.75 g/mol
InChI Key: AIEOKVWVCJCOEL-UHFFFAOYSA-N
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Description

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a nitro group, and a methoxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride typically involves the following steps:

  • Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-3-nitrophenol.

  • Alkylation: The nitrophenol is then alkylated with piperidine to introduce the piperidine ring.

  • Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form a nitroso or nitrate group.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The methoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and amides.

  • Substitution: Alcohols, ethers, and halogenated compounds.

Scientific Research Applications

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 4-Methyl-3-nitrophenol: Lacks the piperidine ring.

  • Piperidine derivatives: May lack the nitro or methoxy groups.

  • Nitrophenol derivatives: May lack the piperidine ring or have different substituents.

Properties

IUPAC Name

4-[(4-methyl-3-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-10-2-3-12(8-13(10)15(16)17)18-9-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEOKVWVCJCOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNCC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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